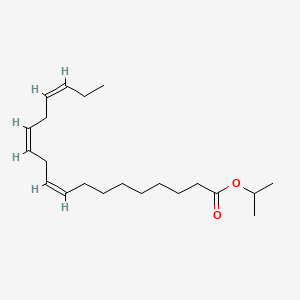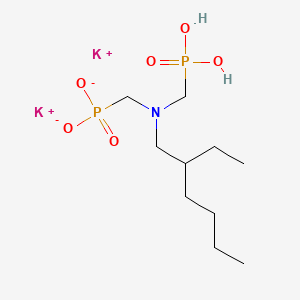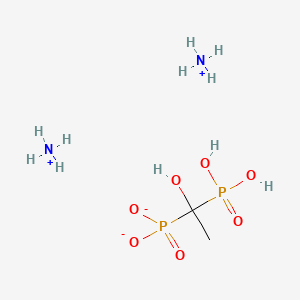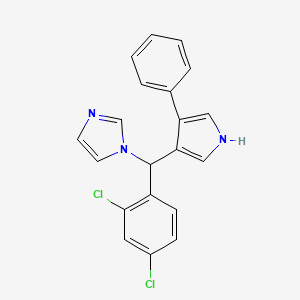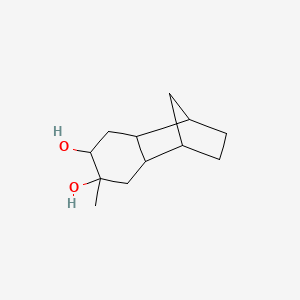
N-(4-(((1-Methyl-1H-benzimidazol-2-yl)amino)sulfonyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(((1-Methyl-1H-benzimidazol-2-yl)amino)sulfonyl)phenyl)acetamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound, which is known for its wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(((1-Methyl-1H-benzimidazol-2-yl)amino)sulfonyl)phenyl)acetamide typically involves the condensation of 1-methyl-1H-benzimidazole with 4-aminobenzenesulfonamide, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction, and the product is purified by recrystallization from ethanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can further optimize the production process. Additionally, advanced purification techniques like column chromatography or high-performance liquid chromatography (HPLC) may be employed to obtain high-purity products .
化学反应分析
Types of Reactions
N-(4-(((1-Methyl-1H-benzimidazol-2-yl)amino)sulfonyl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the sulfonamide group, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzimidazole derivatives
科学研究应用
N-(4-(((1-Methyl-1H-benzimidazol-2-yl)amino)sulfonyl)phenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and viral infections.
Industry: Utilized in the development of materials for organic electronics, such as organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs)
作用机制
The mechanism of action of N-(4-(((1-Methyl-1H-benzimidazol-2-yl)amino)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This compound can interfere with DNA synthesis, protein synthesis, and cell division, leading to its antimicrobial and anticancer effects. Additionally, it can act as an electron donor in organic electronic devices, enhancing their conductivity and performance .
相似化合物的比较
Similar Compounds
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylamine: Used as an n-type dopant in organic electronics.
N-(4-(1H-benzimidazol-2-yl)phenyl)acetamide: Similar structure but lacks the sulfonamide group, leading to different biological activities.
Uniqueness
N-(4-(((1-Methyl-1H-benzimidazol-2-yl)amino)sulfonyl)phenyl)acetamide is unique due to the presence of both the benzimidazole and sulfonamide groups, which contribute to its diverse biological activities and applications in various fields. The combination of these functional groups allows for enhanced interaction with biological targets and improved electronic properties in materials science .
属性
CAS 编号 |
193696-69-4 |
|---|---|
分子式 |
C16H16N4O3S |
分子量 |
344.4 g/mol |
IUPAC 名称 |
N-[4-[(1-methylbenzimidazol-2-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C16H16N4O3S/c1-11(21)17-12-7-9-13(10-8-12)24(22,23)19-16-18-14-5-3-4-6-15(14)20(16)2/h3-10H,1-2H3,(H,17,21)(H,18,19) |
InChI 键 |
PDYKEWCIECOCQB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


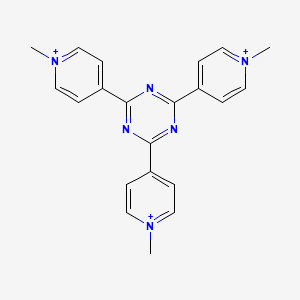
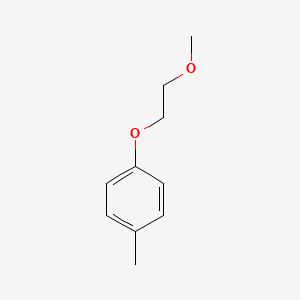


![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2-(6-methylheptyl)phenolate](/img/structure/B12683196.png)


